molecular formula C11H21NO2 B3054091 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester CAS No. 58113-54-5

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester

Cat. No.: B3054091
CAS No.: 58113-54-5
M. Wt: 199.29 g/mol
InChI Key: QIMNOMITQVOFJZ-UHFFFAOYSA-N
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Description

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester is a chemical compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its stability and unique structural features, making it a valuable substance in various scientific and industrial applications .

Scientific Research Applications

4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester typically involves the esterification of 4-Piperidinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Uniqueness: 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester is unique due to its stability and versatility in chemical reactions. Its ester group allows for easy modification and derivatization, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

methyl 2,2,6,6-tetramethylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2)6-8(9(13)14-5)7-11(3,4)12-10/h8,12H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMNOMITQVOFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069232
Record name 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58113-54-5
Record name Methyl 2,2,6,6-tetramethyl-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58113-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058113545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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